O-Phenyl dimethylcarbamothioate
Description
Properties
IUPAC Name |
O-phenyl N,N-dimethylcarbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-10(2)9(12)11-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBSZFMNVHJSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500974 | |
| Record name | O-Phenyl dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16241-04-6 | |
| Record name | O-Phenyl dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solution-Phase Synthesis
Base-Mediated Nucleophilic Substitution
The most widely reported method involves reacting phenol with dimethylcarbamothioic chloride in the presence of a base.
Reagents and Conditions
- Base : 1,4-Diazabicyclo[2.2.2]octane (DABCO) or sodium hydride (NaH).
- Solvent : Dry acetonitrile or toluene under inert atmosphere.
- Molar Ratios : Phenol : dimethylcarbamothioic chloride : base = 1 : 1 : 1.1.
Procedure
- Phenol (10 mmol) is dissolved in dry acetonitrile (75 mL).
- DABCO (11 mmol) is added, followed by dimethylcarbamothioic chloride (10 mmol).
- The reaction proceeds at room temperature for 16–18 hours.
- Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via NaOH treatment.
Mechanistic Insights
The base deprotonates phenol, generating a phenoxide ion that attacks the electrophilic sulfur in dimethylcarbamothioic chloride (Figure 1). Steric hindrance from ortho-substituents reduces yields, necessitating NaH for electron-deficient phenols.
Mechanochemical Synthesis
Ball Milling Protocol
Ball milling offers a solvent-free alternative but with lower efficiency for this compound.
Parameters
- Equipment : Retsch MM400 mixer mill.
- Frequency : 30 Hz.
- Grinding Liquid : Acetonitrile (η = 0.25 mL mg⁻¹).
Procedure
- Phenol (0.5 mmol), dimethylcarbamothioic chloride (0.5 mmol), and DABCO (0.55 mmol) are loaded into a stainless-steel jar.
- Milling occurs for 90–120 minutes.
- The crude product is purified via sequential extraction.
Limitations
Incomplete conversion due to poor mass transfer and reagent degradation under mechanical stress.
Alternative Methods
Comparative Analysis
Table 1. Synthesis Method Comparison
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Solution-Phase | 72–88 | 16–18 h | High | Moderate (solvents) |
| Ball Milling | 33–45 | 1.5–2 h | Moderate | Low (solvent-free) |
| Microwave | ≤50 | 40 min | Low | High (energy input) |
Chemical Reactions Analysis
Types of Reactions
O-Phenyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the thiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
O-Phenyl dimethylcarbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Phenyl dimethylcarbamothioate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action can lead to enhanced cholinergic transmission, which is beneficial in certain medical conditions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Electron-donating groups (e.g., methoxy, naphthyl) enhance yields and reaction efficiency. For instance, the naphthyl derivative achieves 84% yield due to increased stability of intermediates .
- Steric and electronic effects : The 3-methoxyphenyl analog shows 17% conversion in Newman-Kwart rearrangements, outperforming the parent compound (<10%) due to resonance stabilization .
- Halogenated derivatives (e.g., 5-Bromo-2-formylphenyl) require harsh conditions (210°C for 6 hours) for synthesis, reflecting reduced reactivity from electron-withdrawing groups .
Physicochemical Properties
- NMR Data: O-Phenyl dimethylcarbamothioate: ¹³C NMR (CDCl₃) shows a carbonyl sulfur (C=S) peak at 187.9 ppm and dimethylamino signals at 43.3/38.8 ppm . O-(3-Methoxyphenyl) analog: Additional methoxy carbon at δ 56.2 ppm and aromatic shifts (δ 154.2 ppm for C-O) .
- Solubility : Phenyl and naphthyl derivatives are insoluble in water but soluble in organic solvents (e.g., acetone, THF). Methoxy-substituted analogs exhibit improved solubility in polar solvents due to hydrogen bonding .
- Thermal Stability : Allyl- and methoxy-substituted compounds (e.g., S-(4-allyl-2-methoxyphenyl) derivative) are stable up to 45–65°C, whereas brominated analogs decompose at >200°C .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for O-phenyl dimethylcarbamothioate, and how can reaction yields be optimized?
- Methodological Answer : A common synthesis involves reacting phenol derivatives with dimethylthiocarbamoyl chloride in the presence of a base (e.g., sodium hydride) in DMF at 0°C, followed by room-temperature stirring. Purification via recrystallization (e.g., cyclohexane) typically yields the product . To optimize yields, control reaction stoichiometry (1.3 eq. of thiocarbamoyl chloride) and monitor reaction progress using TLC. Solid supports like CaO may enhance reaction efficiency by absorbing byproducts, as demonstrated in analogous thiophosphate syntheses .
Q. How can researchers characterize this compound, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity (e.g., aromatic protons at ~6.8–7.2 ppm, methyl groups at ~3.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₇NOS; exact mass: 153.03 g/mol) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization.
- Elemental Analysis : Validate elemental composition (C, H, N, S) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies by exposing samples to heat (40°C), light, and humidity, with periodic HPLC analysis to detect degradation products. Reference analogous carbamothioates, which show sensitivity to alkaline conditions .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or oxidation reactions?
- Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O or ³⁴S) to track bond-breaking/formation. For example, in hydrolysis reactions, monitor pH-dependent intermediates via LC-MS. Computational methods (DFT calculations) can model transition states and activation energies, as applied to related sulfamate esters .
Q. What strategies are effective for optimizing catalytic systems in this compound-mediated reactions?
- Methodological Answer : Screen heterogeneous catalysts (e.g., CaO, SiO₂) to improve reaction efficiency, as shown in phosphoramidate syntheses . Design experiments using a Design of Experiments (DoE) approach to evaluate variables (catalyst loading, solvent polarity). Compare turnover numbers (TON) and activation energies (Eyring plots) across conditions.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of existing literature, prioritizing studies with rigorous controls (e.g., purity >95%, validated bioassays). Reproduce key experiments under standardized conditions (e.g., OECD guidelines). Use structure-activity relationship (SAR) models to identify critical substituents, referencing analogs like omethoate, where minor structural changes drastically alter toxicity .
Q. What advanced spectroscopic methods are suitable for studying intermolecular interactions of this compound in biological systems?
- Methodological Answer : Employ:
- Surface Plasmon Resonance (SPR) : Quantify binding affinities with target proteins.
- X-ray Crystallography : Resolve 3D structures of enzyme-inhibitor complexes (e.g., using sulfur anomalous scattering).
- Fluorescence Quenching : Monitor conformational changes in proteins upon ligand binding .
Methodological Frameworks and Pitfalls
Q. How can the PICO framework be applied to formulate hypothesis-driven studies on this compound?
- Example :
- Population (P) : Enzymatic systems (e.g., acetylcholinesterase).
- Intervention (I) : Exposure to this compound.
- Comparison (C) : Untreated enzyme or alternative inhibitors (e.g., omethoate).
- Outcome (O) : Inhibition kinetics (IC₅₀ values).
Q. What are common methodological errors in synthesizing this compound, and how can they be mitigated?
- Errors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
